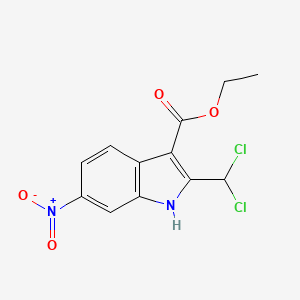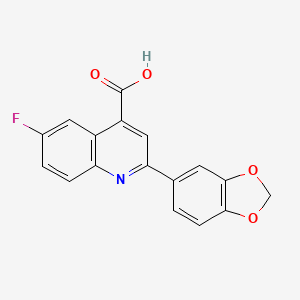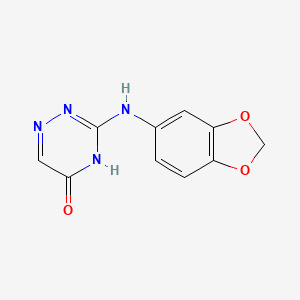![molecular formula C23H33N3O2 B6121622 7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121622.png)
7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders, such as epilepsy, addiction, and anxiety.
作用機序
7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA, which in turn reduces neuronal excitability and seizure activity.
Biochemical and Physiological Effects
Studies have shown that this compound increases brain GABA levels in a dose-dependent manner, without affecting other neurotransmitters such as glutamate or dopamine. This makes this compound a selective GABA-AT inhibitor, which is important for reducing potential side effects.
実験室実験の利点と制限
One advantage of 7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its high potency and selectivity for GABA-AT inhibition. This allows for precise control of GABA levels in the brain, which is important for studying its effects on neurological disorders. However, one limitation is that this compound is not water-soluble, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for 7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one research. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more water-soluble formulations of this compound, which would increase its applicability in experimental settings. Additionally, further studies are needed to fully understand the long-term effects and potential side effects of this compound use.
合成法
7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one can be synthesized through a multistep chemical process, starting with the reaction of 4-pyridinecarboxylic acid with cyclohexylmethylamine to form 3-(4-pyridinyl)propanenitrile. The nitrile group is then reduced to the corresponding amine, which is then reacted with 2,7-diazaspiro[4.5]decan-6-one to form this compound.
科学的研究の応用
7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to increase brain GABA levels, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. This makes this compound a promising drug candidate for the treatment of epilepsy, as well as other GABA-related disorders such as anxiety and addiction.
特性
IUPAC Name |
7-(cyclohexylmethyl)-2-(3-pyridin-4-ylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c27-21(8-7-19-9-13-24-14-10-19)26-16-12-23(18-26)11-4-15-25(22(23)28)17-20-5-2-1-3-6-20/h9-10,13-14,20H,1-8,11-12,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMOFDGFTOVFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC3(C2=O)CCN(C3)C(=O)CCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3,4-dimethoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6121542.png)




![3-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B6121585.png)
![2,2'-[(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(iminomethylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B6121589.png)
![[1-(4-quinolinylmethyl)-2-piperidinyl]methanol](/img/structure/B6121596.png)
![1-[benzyl(methyl)amino]-3-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6121603.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6121610.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)
![7-(cyclopropylmethyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121650.png)